
5-Bromo-N-cyclohexylnicotinamide
説明
Synthesis Analysis
The synthesis of 5-Bromo-N-cyclohexylnicotinamide can be achieved via various methods, including the reaction of nicotinamide with cyclohexyl bromide in the presence of a base or by reacting 5-bromonicotinyl chloride with cyclohexylamine.Molecular Structure Analysis
The molecular formula of this compound is C12H15BrN2O . It contains a total of 32 bonds; 17 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis
This compound has a molecular weight of 283.16 g/mol . It is a white to off-white powder that is soluble in organic solvents such as chloroform, ethanol, and acetone. It has a melting point of 109-111°C and a boiling point of 419.6°C at 760 mmHg. The compound is stable under normal conditions and can be stored at room temperature.作用機序
5-Bromo-N-cyclohexylnicotinamide acts as an inhibitor of cyclooxygenase-2 (COX-2) and other enzymes. This compound binds to the active site of these enzymes, blocking their ability to catalyze the formation of prostaglandins and other compounds. This inhibition of enzyme activity leads to a decrease in the production of prostaglandins, which in turn leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and other enzymes, which leads to a decrease in the production of prostaglandins and other compounds. This inhibition of enzyme activity can lead to a decrease in inflammation and pain. In addition, this compound has been studied for its potential to reduce the risk of certain types of cancer.
実験室実験の利点と制限
The advantages of using 5-Bromo-N-cyclohexylnicotinamide in lab experiments include its ability to act as an inhibitor of cyclooxygenase-2 (COX-2) and other enzymes, its low toxicity, and its relatively low cost. The main limitation of using this compound in lab experiments is that its effects on the human body are not yet fully understood.
将来の方向性
Future research on 5-Bromo-N-cyclohexylnicotinamide could focus on further elucidating its biochemical and physiological effects, as well as its potential applications in cancer research, drug discovery, and disease diagnosis. In addition, further research could focus on identifying new applications for this compound, such as its potential use as an anti-inflammatory agent or as an antioxidant. Finally, further research could focus on developing new synthetic methods for the production of this compound.
科学的研究の応用
5-Bromo-N-cyclohexylnicotinamide has been studied for its potential applications in scientific research. It has been used as an inhibitor of cyclooxygenase-2 (COX-2) and other enzymes. This compound has been studied for its potential applications in cancer research, drug discovery, and disease diagnosis. In addition, this compound has been used to study the effects of drugs on the human body, as well as to study the effects of various environmental factors on human health.
特性
IUPAC Name |
5-bromo-N-cyclohexylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-10-6-9(7-14-8-10)12(16)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXZGDIGMTXOQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406563 | |
| Record name | 5-Bromo-N-cyclohexylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
342013-85-8 | |
| Record name | 5-Bromo-N-cyclohexylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

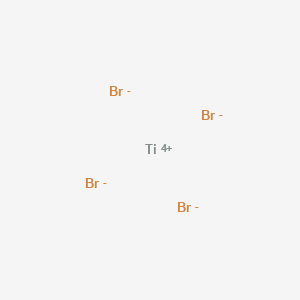
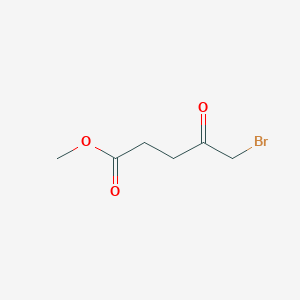
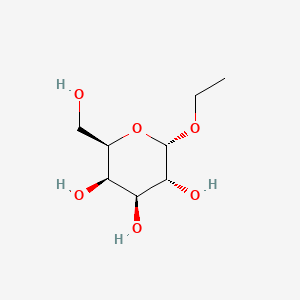
![(S)-4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B1365991.png)
![2,6-Difluoro-4-[(3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-benzoic acid](/img/structure/B1365992.png)
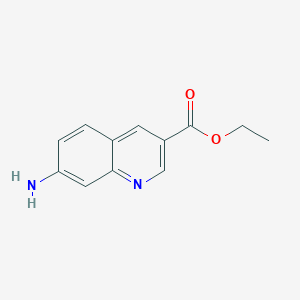
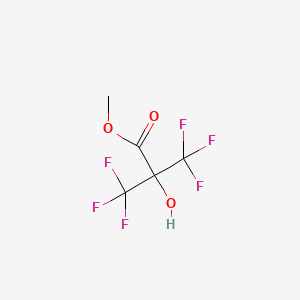

![3-(4-Quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol;dihydrochloride](/img/structure/B1366001.png)
![methyl 3H-benzo[e]indole-2-carboxylate](/img/structure/B1366005.png)
![6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1366007.png)
![2-[(2-Methylpiperidin-1-yl)methyl]azepane](/img/structure/B1366008.png)
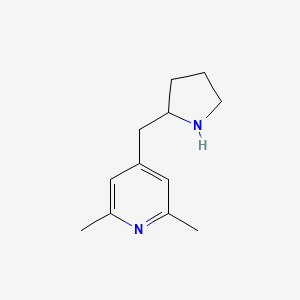
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B1366010.png)